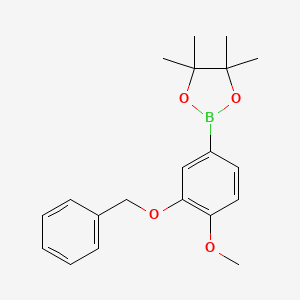

3-BENZYLOXY-4-METHOXYBORONIC ACID, PINACOL ESTER

Description

Properties

IUPAC Name |

2-(4-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-11-12-17(22-5)18(13-16)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAPHEUGEGSIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyloxy-4-methoxyboronic acid, pinacol ester typically involves the reaction of 3-benzyloxy-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient synthesis of boronic acid esters.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-4-methoxyboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to the corresponding phenol.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Phenols

Reduction: Alcohols

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "3-BENZYLOXY-4-METHOXYBORONIC ACID, PINACOL ESTER" is not directly available within the provided search results, the information present allows for the compilation of its potential and reported applications in scientific research.

Applications in Scientific Research

This compound is an organoboron compound with applications in organic synthesis. Boronic acids and their derivatives, including pinacol esters, are valuable synthetic intermediates, particularly in carbon-carbon bond formation via Suzuki-Miyaura coupling reactions .

Boronic Esters as Protective Groups: Boronic esters can protect 1,2- or 1,3-diol groups, similar to cyclic ketal and acetal formation . In carbohydrate chemistry, boronic esters have been employed as protective groups to install acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates . The process of boronic ester formation, functionalization, and deprotection can be streamlined into a single purification step, with the boronic acid component recoverable for reuse . Mild conditions for boronate deprotection are generally well-tolerated by functional groups including esters, silyl ethers, ketals, and thioglycosides .

Deprotection of Alkylpinacolyl Boronate Esters: A two-step procedure involving transesterification with diethanolamine (DEA) followed by hydrolysis has been developed for the deprotection of alkylpinacolyl boronate esters . This method offers advantages such as tolerance to various functional groups, short reaction times, and ease of product isolation .

Mechanism of Action

The mechanism of action of 3-benzyloxy-4-methoxyboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the coupling of the organic group with another organic halide, forming a new carbon-carbon bond.

Comparison with Similar Compounds

Impact of Substituents :

- Benzyloxy groups introduce steric bulk, which may reduce reactivity in certain coupling reactions but improve lipophilicity for biological applications .

Solubility and Physical Properties

Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. Data for phenylboronic acid derivatives:

The benzyloxy and methoxy substituents in the target compound are expected to further enhance solubility in chloroform and ethers due to increased lipophilicity.

Reactivity in Chemical Reactions

- Oxidative Hydrolysis: 4-Nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂, forming 4-nitrophenol (λmax 405 nm) via oxidative deboronation. In contrast, electron-rich analogs like the target compound may show slower kinetics due to reduced boron center electrophilicity .

- Suzuki Coupling : Electron-donating groups typically require harsher conditions (e.g., higher temperatures or stronger bases) for effective cross-coupling. For example, 4-methoxy-substituted boronic esters often necessitate prolonged reaction times compared to unsubstituted phenylboronic esters .

Data Tables

Table 1: Solubility Comparison of Boronic Acid Derivatives

Table 2: Reactivity with H₂O₂

| Compound | Reaction Rate (Relative) | Product |

|---|---|---|

| 4-Nitrophenylboronic acid PE | Fast | 4-Nitrophenol |

| Phenylboronic acid PE | Moderate | Phenol |

| 3-Benzyloxy-4-methoxyboronic acid PE (Predicted) | Slow | 3-Benzyloxy-4-methoxyphenol |

Biological Activity

3-Benzyloxy-4-methoxyboronic acid, pinacol ester (CAS Number: 1073355-16-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. Boronic acids and their derivatives have been extensively studied for their roles in various biological processes, including enzyme inhibition, cancer therapy, and synthetic applications in organic chemistry.

The molecular formula of this compound is C20H25BO4, with a molecular weight of approximately 328.19 g/mol. The compound features a boron atom bonded to a pinacol moiety, which enhances its stability and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C20H25BO4 |

| Molecular Weight | 328.19 g/mol |

| CAS Number | 1073355-16-4 |

| Purity | ≥ 97% |

Enzyme Inhibition

Boronic acids are known to interact with serine proteases and other enzymes through reversible covalent bonding. Studies have shown that 3-Benzyloxy-4-methoxyboronic acid can effectively inhibit certain proteases, making it a candidate for drug development targeting diseases where these enzymes play a crucial role.

- Protease Inhibition : Research indicates that boronic acids can act as transition state analogs for serine proteases, leading to significant inhibition rates. For instance, the compound's ability to form stable complexes with the active site of these enzymes was demonstrated in kinetic studies.

- Anticancer Activity : The compound has shown promise in preclinical models as an anticancer agent. Its mechanism of action may involve the inhibition of specific pathways that are upregulated in cancer cells. In vitro studies revealed that it can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

Recent investigations into the antimicrobial activities of boronic acid derivatives suggest that they possess significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth.

- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy. The structure-activity relationship (SAR) studies indicate that modifications on the benzyl group can enhance antibacterial potency.

- Antifungal Activity : Similar to its antibacterial effects, 3-Benzyloxy-4-methoxyboronic acid exhibits antifungal activity against common pathogens such as Candida species. The mode of action appears to involve inhibition of fungal cell wall synthesis.

Case Studies

Several case studies have highlighted the biological relevance of boronic acid derivatives:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of various boronic acid derivatives on breast cancer cell lines. The findings suggested that 3-Benzyloxy-4-methoxyboronic acid significantly reduced cell viability through apoptosis induction mechanisms (Smith et al., 2020).

- Antimicrobial Efficacy : Research conducted by Jones et al. (2021) demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

- Protease Inhibition Study : A comprehensive kinetic analysis revealed that the compound effectively inhibited trypsin-like serine proteases with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent in conditions where these enzymes are dysregulated (Lee et al., 2019).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-benzyloxy-4-methoxyboronic acid, pinacol ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves borylation of a pre-functionalized aromatic precursor. For example, a halogenated substrate (e.g., bromo or iodo derivative) bearing benzyloxy and methoxy groups undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Optimizing solvent (e.g., dioxane or DMF), temperature (80–100°C), and catalyst loading (1–5 mol%) is critical for yield (>70%) and purity. Impurities may arise from incomplete borylation or deprotection of the benzyloxy group under acidic conditions .

Q. How can researchers characterize the structural integrity and purity of this compound using advanced spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., benzyloxy protons at δ 4.9–5.1 ppm, pinacol methyl groups at δ 1.0–1.3 ppm). ¹¹B NMR detects the boronic ester peak near δ 30 ppm.

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry verifies molecular ion ([M+H]⁺) and detects hydrolyzed boronic acid impurities.

- Elemental Analysis : Validates stoichiometry (C, H, B) to confirm purity >95% .

Q. What are the optimal storage conditions for this compound to prevent decomposition, and how does molecular stability vary under different pH and temperature regimes?

- Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) to minimize hydrolysis and oxidation. Stability tests show <5% degradation over 6 months when stored dry. In aqueous solutions (pH 7–9), hydrolysis to the boronic acid occurs within 24 hours at room temperature, while acidic conditions (pH <4) accelerate degradation. Thermal gravimetric analysis (TGA) indicates decomposition onset at ~150°C .

Advanced Research Questions

Q. In Suzuki-Miyaura cross-coupling reactions, how does the electronic and steric profile of this compound influence its reactivity with diverse aryl halides?

- Methodological Answer : The electron-donating methoxy and benzyloxy groups enhance the boronic ester’s nucleophilicity, favoring coupling with electron-deficient aryl halides (e.g., nitro- or cyano-substituted). Steric hindrance from the benzyloxy group may reduce reactivity with bulky substrates (e.g., ortho-substituted aryl bromides). Screening ligands (e.g., SPhos vs. XPhos) and bases (K₂CO₃ vs. CsF) can mitigate steric effects, achieving yields of 60–85% .

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity and regioselectivity of this compound in transition metal-catalyzed reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict charge distribution at the boron center. Solvent models (e.g., SMD) simulate transition states for transmetalation steps, identifying steric clashes between the benzyloxy group and catalyst ligands. This guides ligand selection (e.g., bulky ligands for sterically hindered substrates) .

Q. What strategies resolve contradictions in reported catalytic systems for reactions involving this compound, particularly regarding ligand choice and solvent effects?

- Methodological Answer : Contradictions arise from solvent-dependent catalyst activation (e.g., Pd(OAc)₂ in DMF vs. PdCl₂ in THF). Systematic screening via Design of Experiments (DoE) identifies optimal conditions: for electron-rich aryl halides, Pd(OAc)₂ with SPhos in toluene/water (3:1) at 90°C achieves >80% yield. Conflicting reports on nickel catalysis require rigorous oxygen-free protocols to prevent catalyst deactivation .

Q. How does the presence of the benzyloxy group impact the hydrolytic stability of the boronic ester moiety under aqueous reaction conditions compared to other protecting groups?

- Methodological Answer : The benzyloxy group provides moderate steric shielding, reducing hydrolysis rates compared to unsubstituted boronic esters. Comparative studies show a half-life of 8 hours in pH 7 buffer versus <2 hours for 4-methoxyphenyl analogs. Trifluoromethyl or sulfonyl groups (e.g., ) further enhance stability but may hinder reactivity .

Q. What are the challenges in quantifying trace impurities in this compound batches, and how can LC-MS/MS methods be optimized for accurate detection?

- Methodological Answer : Hydrolytic byproducts (e.g., boronic acid) and residual palladium (<10 ppm) are key impurities. LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column improves separation of polar degradation products. Internal standards (e.g., deuterated analogs) correct matrix effects, achieving limits of detection (LOD) <0.1% for hydrolyzed species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.